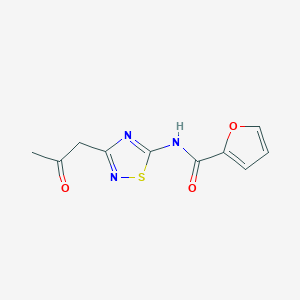

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a thiadiazole ring, and an amide linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and thiadiazole precursors. The key steps include:

Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.

Coupling Reaction: The final step involves coupling the furan and thiadiazole rings through an amide bond formation, typically using coupling reagents like EDCI (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Reduction/Oxidation Reactions

The 2-oxopropyl substituent on the thiadiazole ring undergoes selective redox transformations:

Key Reaction

Oxo group (C=O)MeOH, 50°CNaBH4Hydroxy group (C-OH)

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium borohydride | Methanol, 50°C | 3-(2-hydroxypropyl)thiadiazole derivative | 85–90% | |

| Concentrated HNO₃ | CH₂Cl₂, 0°C, 40 min | 3-(2-nitroxypropyl)thiadiazole derivative | 75% |

-

Mechanism : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting other functional groups . Subsequent nitration with HNO₃ introduces a nitrooxy group at the β-position of the propane chain .

Nucleophilic Substitution

The thiadiazole ring participates in electrophilic aromatic substitution (EAS) due to electron-deficient nature:

Example Reaction

Thiadiazole-H+R-X→Thiadiazole-R+HX

-

Regioselectivity : Substitution occurs exclusively at the C5 position of the thiadiazole ring

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide has been studied for its antimicrobial properties. Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, a study found that related thiadiazole compounds demonstrated effectiveness against various strains of bacteria and fungi, suggesting potential for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. A study highlighted the role of thiadiazole derivatives in reducing inflammation markers in vitro and in vivo. The mechanism involves the inhibition of pro-inflammatory cytokines, which positions this compound as a candidate for treating inflammatory diseases .

Anticancer Potential

Research has explored the anticancer properties of thiadiazole derivatives, including this compound. Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells .

Drug-Likeness and Bioavailability

The pharmacokinetic profile of this compound has been assessed using computational methods to evaluate its drug-likeness. Parameters such as lipophilicity, absorption, distribution, metabolism, and excretion (ADME) were analyzed. The results indicated favorable characteristics for oral bioavailability and gastrointestinal absorption .

Case Studies

Mecanismo De Acción

The mechanism by which N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring may interact with enzymes or receptors, modulating their activity and leading to biological effects. The furan ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules.

Comparación Con Compuestos Similares

Similar Compounds

3-methyl-N-(2-oxopropyl)furan-2-carboxamide: Contains a similar furan and oxopropyl structure but lacks the thiadiazole ring.

5-nitro-N-{2-oxo-3-[(2-{[(2-oxopropyl)amino]oxy}ethyl)amino]propyl}furan-2-carboxamide: Features a nitro group and additional functional groups, making it structurally more complex.

Uniqueness

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is unique due to the presence of both the thiadiazole and furan rings, which confer distinct chemical and biological properties

Actividad Biológica

N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3O3S. The compound features a furan ring and a thiadiazole moiety, which are known for their diverse biological activities.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O3S |

| Molecular Weight | 239.26 g/mol |

| CAS Number | 743472-93-7 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Synthesis of the Thiadiazole Ring : Reaction of thiosemicarbazide with carboxylic acids under dehydrating conditions.

- Coupling Reaction : Formation of the amide bond using coupling reagents such as EDCI and DMAP in an organic solvent.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In a study investigating various thiadiazole compounds, this compound was found to inhibit the growth of several bacterial strains effectively. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial species tested .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study demonstrated that this compound significantly reduced cell viability in LoVo (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| LoVo | 200 | 48 hours |

| MCF-7 | 150 | 48 hours |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to increased accumulation in G0/G1 phase cells .

Case Studies

- Study on Cell Viability : In a comparative analysis, this compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents like Cisplatin and Doxorubicin when tested on LoVo cells .

- Apoptosis Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in apoptotic cell populations in both LoVo and MCF-7 cell lines after 48 hours of exposure .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes involved in cell proliferation and apoptosis pathways. The thiadiazole ring may enhance binding affinity to these targets due to its electron-withdrawing nature .

Propiedades

IUPAC Name |

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-6(14)5-8-11-10(17-13-8)12-9(15)7-3-2-4-16-7/h2-4H,5H2,1H3,(H,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFGYUZICLDCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.